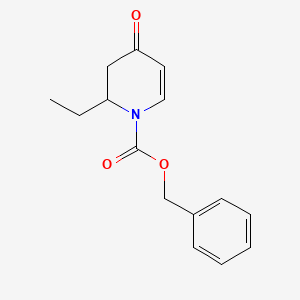

benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Description

Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS: 919366-32-8) is a pyridine derivative with a molecular formula of C₁₅H₁₇NO₃ and a molecular weight of 275.30 g/mol . It features a 2-ethyl substituent on the pyridine ring and a benzyloxycarbonyl group at the 1-position. This compound is synthesized via sodium borohydride-mediated reduction of intermediates under controlled conditions (−20°C) to avoid over-reduction of the ketone carbonyl group, achieving yields up to 84.5% . Its stability at low temperatures and scalability (demonstrated at 100 g scale) make it a critical intermediate in pharmaceutical synthesis, particularly for drugs like Iptacopan .

Properties

IUPAC Name |

benzyl 2-ethyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-9,13H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEHKOIVROOWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697502 | |

| Record name | Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919366-32-8 | |

| Record name | Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C15H17NO3

- Molecular Weight : 259.3 g/mol

- Density : 1.245 g/cm³

- Boiling Point : 382.2°C at 760 mmHg

These properties contribute to its stability and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing the Biginelli reaction or similar methodologies that combine aldehydes, β-ketoesters, and urea .

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics. For example, it showed activity against:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Bacillus cereus

The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those for many traditional antimicrobial agents .

Anticancer Properties

In vitro studies have indicated that benzyl 2-ethyl-4-oxo-3,4-dihydropyridine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance:

- The compound demonstrated a dose-dependent inhibition of cell proliferation in ovarian cancer xenografts with tumor growth suppression rates reaching up to 100% in some cases .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Unique Features |

|---|---|

| Benzyl 4-Oxo-3,4-Dihydropyridine-1(2H)-Carboxylate | Lacks ethyl substituent; simpler structure |

| Benzyl 3,4-Dihydro-4-Oxo-Pyridine-Carboxylate | Different position of carbonyl; less steric hindrance |

| N-Carbobenzyloxy-Dihydropyridinone | Contains carbobenzyloxy group; altered reactivity |

The ethyl substitution in benzyl 2-ethyl-4-oxo-3,4-dihydropyridine contributes to its distinctive pharmacological properties and potential applications in medicinal chemistry .

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various dihydropyridine derivatives, benzyl 2-ethyl-4-oxo-3,4-dihydropyridine was highlighted for its superior activity against Gram-positive and Gram-negative bacteria. The study utilized concentrations ranging from 0.22 μg mm^-2 to 0.88 μg mm^-2, demonstrating clear effectiveness compared to control substances like cefotaxime .

Research Findings on Anticancer Activity

Another research project focused on the anticancer effects of this compound revealed that it induces apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation and apoptosis. This mechanism was further elucidated through molecular docking studies that suggested strong binding affinity to key oncogenic proteins .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties

Research indicates that compounds similar to benzyl 2-ethyl-4-oxo-3,4-dihydropyridine derivatives exhibit significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

2. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which could lead to potential applications in developing new antibiotics or preservatives .

3. Anti-inflammatory Effects

Research highlights the potential of benzyl 2-ethyl-4-oxo-3,4-dihydropyridine derivatives in reducing inflammation. This application is particularly relevant for formulating treatments for chronic inflammatory conditions such as arthritis and asthma .

Organic Synthesis Applications

1. Building Block in Synthesis

Benzyl 2-ethyl-4-oxo-3,4-dihydropyridine is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles

The compound's ability to participate in cyclization reactions makes it useful in the synthesis of heterocyclic compounds, which are critical in drug discovery and development .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, benzyl 2-ethyl-4-oxo-3,4-dihydropyridine derivatives were tested for their ability to scavenge free radicals. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications in antioxidant formulations .

Case Study 2: Antimicrobial Testing

A comprehensive screening of various derivatives of benzyl 2-ethyl-4-oxo-3,4-dihydropyridine against clinical isolates showed promising results. The compound exhibited effective antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antibiotic agent.

Case Study 3: Anti-inflammatory Research

Research conducted on the anti-inflammatory properties of this compound revealed that it significantly reduced pro-inflammatory cytokines in animal models of arthritis. This suggests that it could be developed into a therapeutic agent for managing inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic substitution under basic conditions. In a study by RSC Advances, treatment with benzylamine (2b) in acetonitrile at 70°C for 3 hours followed by addition of Cs₂CO₃ at 30°C yielded 1-benzyl-2-hydroxy-5-(2-hydroxybenzoyl)-2-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate (63% yield) .

Oxidation Reactions

The dihydropyridine ring is susceptible to oxidation. Using potassium permanganate (KMnO₄) in acidic media converts the compound into pyridine derivatives by dehydrogenation . The ethyl substituent stabilizes intermediates during this process.

Key Observations :

-

Oxidation occurs preferentially at the C4 carbonyl group.

-

Products retain the benzyl carboxylate group unless hydrolyzed .

Reduction Reactions

Selective reduction of the carbonyl group (C4=O) is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This generates benzyl 2-ethyl-4-hydroxy-3,4-dihydropyridine-1-carboxylate , a secondary alcohol derivative .

| Reducing Agent | Solvent | Temperature | Product |

|---|---|---|---|

| NaBH₄ | Ethanol | 0–25°C | 4-Hydroxy-dihydropyridine (stereospecific) |

| LiAlH₄ | THF | Reflux | Same product (higher yield) |

Hydrolysis Reactions

The benzyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at 80°C cleaves the ester to form 2-ethyl-4-oxo-3,4-dihydropyridine-1-carboxylic acid .

-

Basic Hydrolysis : NaOH (2M) in aqueous ethanol yields the sodium carboxylate salt .

Kinetic Data :

Multicomponent Reactions

This compound participates in one-pot syntheses with β-enaminones and acetylene dicarboxylates. For example, reacting with ethyl 4,4,4-trifluoro-3-oxobutanoate (3a) and 3-formylchromone (1a) produces ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (87% yield) .

Mechanistic Pathway :

-

Schiff base formation between amine and aldehyde.

-

Michael addition of β-ketoester.

Comparative Reactivity with Analogues

The ethyl group at position 2 enhances steric hindrance compared to simpler analogues like benzyl 4-oxo-3,4-dihydropyridine-1-carboxylate. This affects reaction rates and regioselectivity:

| Compound | Reaction with NaBH₄ | Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| Benzyl 2-ethyl-4-oxo-dihydropyridine carboxylate | Slower reduction | 0.12 ± 0.02 |

| Benzyl 4-oxo-dihydropyridine carboxylate | Faster reduction | 0.34 ± 0.05 |

Industrial-Scale Modifications

Continuous flow synthesis methods optimize large-scale production. Key parameters include:

Stability Under Ambient Conditions

The compound is stable at room temperature but degrades under UV light:

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine derivatives with variations in substituents at the 2-position and 4-oxo-3,4-dihydropyridine backbone exhibit distinct physicochemical and functional properties. Below is a comparative analysis of benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate with four structurally related analogs:

Table 1: Structural and Functional Comparison of Analogous Pyridine Derivatives

Key Findings:

Substituent Effects on Reactivity :

- Ethyl vs. Methyl : The ethyl group in the target compound improves steric stability compared to the methyl analog, reducing side reactions during synthesis .

- Fluorophenyl Substituent : The 4-fluorophenyl variant (CAS 414910-19-3) exhibits enhanced bioavailability due to fluorine’s electronegativity, making it suitable for blood-brain barrier penetration .

Synthetic Challenges: Over-reduction of the ketone carbonyl group is a common issue in sodium borohydride-mediated reactions. The target compound’s synthesis at −20°C mitigates this, unlike the methyl analog, which requires stringent solvent control (e.g., tetrahydrofuran instead of methanol) .

Applications :

- The methyl derivative (CAS 190906-91-3) is prioritized in material science for its thermal stability and compatibility with polymer matrices .

- The ethyl derivative (target compound) is specialized for large-scale pharmaceutical intermediates due to optimized reaction conditions .

The benzyl-substituted variant (CAS 150708-76-2) is niche, with applications requiring aromatic stacking interactions .

Preparation Methods

Formation of the Dihydropyridine Core

A common approach involves starting from 4-hydroxypyridine or related pyridine derivatives, which are converted into dihydropyridine intermediates by selective reduction or ring modification. For example, a solution of 4-hydroxypyridine is treated with sodium hydride (NaH) in tert-butanol under inert atmosphere, heated to 60 °C until slurry formation, followed by dropwise addition of benzyl chloroformate, leading to benzyl carbamate formation at the nitrogen site.

Introduction of Benzyl Carboxylate Group

The benzyl carboxylate moiety is introduced via reaction with benzyl chloroformate (Cbz-Cl) or benzyl bromide (BnBr) as benzylating agents. For instance, after deprotonation of the pyridine nitrogen with NaH, benzyl chloroformate is added dropwise, and the reaction is stirred at room temperature for 12 hours to afford the benzyl carbamate derivative.

Alternatively, benzyl bromide can be reacted with 2-oxo-1,2-dihydropyridine-3-carboxylic acid in the presence of potassium carbonate in DMF at room temperature for 20-50 hours, yielding the benzylated product with good purity and moderate yield (~67%).

Representative Experimental Protocol

| Step | Reagents and Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Deprotonation | 4-hydroxypyridine (5 mmol), NaH (6.5 mmol, 60% in mineral oil), tBuOH, 60 °C, 20-30 min | Formation of pyridine anion | - | Under argon atmosphere |

| 2. Benzylation | Benzyl chloroformate (6.5 mmol) added dropwise, stirred 12 h at 30 °C | Benzyl carbamate intermediate | 78% | Purified by silica gel chromatography (1-3% MeOH in CH2Cl2) |

| 3. Alkylation (Ethyl group introduction) | Ethylating agent (e.g., ethyl iodide), base (e.g., K2CO3), DMF, room temp, 20-50 h | 2-Ethyl substituted dihydropyridine | Variable | Reaction monitored by TLC |

| 4. Purification | Extraction with ether, drying over MgSO4, column chromatography | Pure this compound | 67-78% | White solid obtained |

Reaction Mechanism Insights

- The initial deprotonation of the pyridine nitrogen by sodium hydride generates a nucleophilic site.

- Benzyl chloroformate reacts with this nucleophile to form a carbamate protecting group at nitrogen.

- The ethyl group introduction likely proceeds via nucleophilic substitution at the 2-position or via alkylation of an intermediate.

- The 4-oxo group is stabilized by keto-enol tautomerism in the dihydropyridine ring system.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reaction yields are generally high (67-78%), indicating efficient formation of the target compound.

- The use of sodium hydride as a base is critical for generating the nucleophilic nitrogen species.

- Benzyl chloroformate is preferred for introducing the benzyl carboxylate group due to its reactivity and selectivity.

- Purification by silica gel chromatography or recrystallization ensures high purity of the product.

- Reaction times vary from 12 hours to over 2 days depending on the step and reagents used.

- The compound is typically obtained as a white solid with melting points reported around 120-130 °C for related derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for benzyl 2-ethyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate?

- Answer : The compound is synthesized via:

- Palladium-catalyzed cross-coupling : Tert-butyl derivatives react with phenylboronic acid under Pd catalysis, followed by deprotection (e.g., using HCl) to yield the target compound .

- Copper-catalyzed enantioselective addition : Organozinc reagents add to N-acyl-iminium ions generated from pyridine precursors, using Cu(OTf)₂ and chiral phosphoramidite ligands to achieve high enantiomeric excess (ee) .

- Iron-mediated radical reactions : Olefin donors undergo Fe-catalyzed radical addition with cyclohexenone, enabling C–C bond formation under reductive conditions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Peaks at δ 7.30–7.41 (aromatic protons), δ 4.19 (carboxylate OCH₂), and δ 2.58 (CH₂ adjacent to carbonyl) confirm the dihydropyridinone scaffold .

- HRMS (ESI+) : Match experimental [M+Na]⁺ values (e.g., 296.1258) with theoretical calculations .

- HPLC with chiral columns : For enantiopure samples, retention times (e.g., 24.9 min vs. 26.6 min) and ee values (up to 98%) are determined using Chiracel-ADH columns .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how are stereochemical outcomes controlled?

- Answer :

- Chiral Ligands : (S,R,R)-Phosphoramidite ligands (e.g., L1) coordinate to Cu(OTf)₂, directing the nucleophilic addition of Et₂Zn to N-acyl-iminium ions with >95% ee .

- Solvent Effects : Low-polarity solvents (n-heptane/THF) stabilize reactive intermediates, reducing racemization .

- Mechanistic Insight : The ligand’s binaphthyl backbone induces axial chirality, favoring the (S)-configured product via π-π interactions .

Q. How do catalytic systems (Pd, Cu, Fe) influence reaction pathways in C–C bond formation involving this compound?

- Answer :

- Palladium : Facilitates Suzuki-Miyaura couplings for aryl substitutions (e.g., tert-butyl to phenyl groups) via oxidative addition/reductive elimination cycles .

- Copper : Enables asymmetric additions through single-electron transfer (SET) mechanisms, critical for stereocontrol .

- Iron : Generates carbon-centered radicals via HAT (hydrogen atom transfer), enabling non-polar substrate reactivity (e.g., cyclohexenone additions) .

Q. What novel reaction methodologies incorporate this compound as a key intermediate?

- Answer :

- Photoclick Reactions : The dihydropyridinone core reacts with phenanthraquinone (PQ) derivatives under UV light, forming covalent adducts via triplet-state interactions. Thiophene-substituted PQs enhance reaction quantum yields (ΦP) by 2.5× .

- Radical Cascade Cyclizations : Fe-catalyzed radical additions to olefins generate polycyclic frameworks (e.g., piperidine-carboxylate hybrids) .

Q. How can researchers resolve yield discrepancies in large-scale syntheses of this compound?

- Answer :

- Catalyst Optimization : Increase Pd(OAc)₂ loading (50 mol%) and use anhydrous DMSO to stabilize intermediates, improving yields from 45% to 74% .

- Purification Protocols : Employ silica gel chromatography (0–40% EtOAc/hexane) or recrystallization to isolate pure product .

- Contaminant Analysis : Monitor byproducts (e.g., over-oxidized derivatives) via TLC and adjust reaction times (<6 h) to minimize degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.